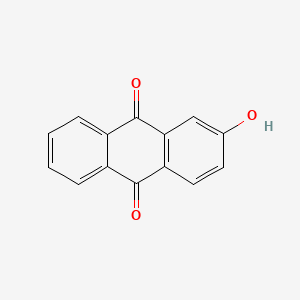

2-Hydroxyanthraquinone

Descripción

This compound has been reported in Galium odoratum, Rubia tinctorum, and Primulina hedyotidea with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBEYOJCZLKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049327 | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-32-3, 27938-76-7 | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R8351U6Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxyanthraquinone discovery and natural sources

An In-depth Technical Guide to 2-Hydroxyanthraquinone: Discovery, Natural Sources, and Biological Activity

Introduction

This compound (2-OH-AQ), a member of the vast family of anthraquinone compounds, is a naturally occurring and synthetically accessible molecule of significant interest to researchers in medicinal chemistry, natural products, and drug development. Its core structure, a 9,10-anthracenedione scaffold with a single hydroxyl group, serves as a key pharmacophore and a precursor for more complex derivatives. While historically overshadowed by its polyhydroxylated relatives like alizarin, this compound is recognized for its own distinct biological activities, including antimicrobial and estrogenic properties. This technical guide provides a comprehensive overview of its discovery, synthesis, natural origins, and mechanisms of action.

Discovery and Synthesis

The history of this compound is intrinsically linked to the development of synthetic dyes in the 19th century. While the specific first synthesis of the mono-hydroxylated form is not as prominently documented as that of its famous analogue, alizarin (1,2-dihydroxyanthraquinone), its creation was a result of the broader exploration of anthraquinone chemistry.

The landmark achievement in this field was the synthesis of alizarin from anthracene by German chemists Carl Graebe and Carl Liebermann in 1868. This event not only made a crucial natural dye synthetically available but also established the fundamental reaction pathways for modifying the anthraquinone core. The first industrial methods for producing hydroxyanthraquinones involved the catalytic oxidation of anthracene, a component of coal tar, followed by various substitution reactions[1].

Modern synthetic routes to this compound and its derivatives typically rely on established organic reactions. The most common approaches include:

-

Friedel-Crafts Acylation: This involves the reaction of phthalic anhydride with a suitably substituted benzene derivative, followed by cyclization.

-

Diels-Alder Reaction: A cycloaddition reaction between a naphthoquinone and a substituted diene can be employed to construct the tricyclic anthraquinone system[1].

-

Nucleophilic Substitution: Starting from a pre-functionalized anthraquinone, such as a nitroanthraquinone, a hydroxyl group can be introduced by reacting it with a nucleophile like sodium formate or through hydrolysis of a sulfonic acid group[2].

Representative Synthetic Protocol: Hydrolysis of Anthraquinone-2-Sulfonic Acid

One of the earliest industrial methods for producing hydroxylated anthraquinones involved the sulfonation of anthraquinone followed by alkaline hydrolysis. This process, while historically significant, often required harsh conditions, including the use of mercury catalysts[2]. A generalized laboratory-scale representation is as follows:

-

Sulfonation: Anthraquinone is heated with fuming sulfuric acid (oleum) to introduce a sulfonic acid group, primarily at the 2-position, yielding anthraquinone-2-sulfonic acid.

-

Isolation: The resulting sulfonic acid is often salted out of the reaction mixture using a concentrated salt solution.

-

Hydrolysis (Alkali Fusion): The isolated anthraquinone-2-sulfonic acid is fused with a strong base, such as sodium hydroxide or potassium hydroxide, at high temperatures. This nucleophilic aromatic substitution reaction replaces the sulfonic acid group with a hydroxyl group.

-

Acidification and Purification: The reaction mixture is cooled, dissolved in water, and acidified. The precipitated crude this compound is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. Its presence is often alongside other more complex anthraquinone derivatives.

| Natural Source | Kingdom/Phylum | Part of Organism | Compound(s) Identified |

| Rubia tinctorum (Madder) | Plantae | Roots | This compound and other anthraquinones (e.g., Alizarin, Purpurin)[3] |

| Galium odoratum (Sweet Woodruff) | Plantae | - | This compound reported[3] |

| Primulina hedyotidea | Plantae | - | This compound reported[3] |

| Rheum species (Rhubarb) | Plantae | Rhizomes | Various hydroxyanthraquinones (Emodin, Chrysophanol, etc.)[1][4][5] |

| Streptomyces olivochromogenes | Bacteria | Fermentation Broth | 2-Hydroxy-9,10-anthraquinone[6] |

| Cassia, Rhamnus, Aloe spp. | Plantae | Various | General hydroxyanthraquinones[1] |

Note: Quantitative data for this compound specifically is often not reported. The table includes plants known for a wide range of hydroxyanthraquinones, which are quantified as a class or as other major components like emodin.

Biosynthesis of Anthraquinones in Rubiaceae

In plants of the Rubiaceae family (which includes Rubia and Galium), anthraquinones are synthesized via a distinct pathway that combines elements from primary metabolism. This route is known as the chorismate/o-succinylbenzoic acid pathway.

The key stages are:

-

Formation of Ring A and B: The biosynthesis begins with chorismate, a product of the shikimate pathway. Chorismate is converted to isochorismate, which then reacts with α-ketoglutarate to form o-succinylbenzoic acid (OSB)[7]. This molecule contains the carbon framework for the first two rings of the anthraquinone core.

-

Activation and Cyclization: OSB is activated by conversion to its Coenzyme A (CoA) ester. This activated intermediate then undergoes an intramolecular cyclization to form 1,4-dihydroxy-2-naphthoic acid (DHNA)[7].

-

Formation of Ring C: The third ring is derived from the isoprenoid pathway. Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[8][9][10]. DHNA is prenylated with an isoprenoid unit, and subsequent cyclization and modification steps lead to the final anthraquinone skeleton.

Caption: Biosynthesis of anthraquinones in the Rubiaceae family.

Experimental Protocols: Isolation from Natural Sources

The isolation of this compound from natural matrices involves extraction followed by chromatographic purification. The following is a generalized protocol based on methods for isolating anthraquinones from plant and microbial sources[6][11].

Protocol: Extraction and Chromatographic Isolation

-

Sample Preparation: The source material (e.g., dried and powdered plant roots or microbial culture broth) is prepared. For solid samples, pulverization increases the surface area for extraction.

-

Solvent Extraction:

-

The prepared material is extracted with an appropriate organic solvent. Common choices include methanol, ethanol, ethyl acetate, or dichloromethane[6][11].

-

Extraction can be performed by maceration, Soxhlet extraction, or ultrasonication to enhance efficiency. For example, ultrasonic extraction with dichloromethane for 30 minutes is an effective method[11].

-

The process is typically repeated multiple times, and the solvent extracts are combined.

-

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Fractionation (Optional): The crude extract may be subjected to liquid-liquid partitioning to separate compounds based on polarity. For instance, partitioning between n-hexane and methanol can remove highly nonpolar lipids.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a column. Elution is performed with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate)[6]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Speed Counter-Current Chromatography (HSCCC): For more refined separation, HSCCC is a valuable technique. A suitable two-phase solvent system (e.g., n-hexane–ethanol–water) is selected based on the partition coefficient (K) of the target compound[11]. The crude sample is dissolved in a mixture of the two phases and injected into the HSCCC instrument.

-

-

Final Purification and Identification: Fractions containing the compound of interest are combined, and the solvent is evaporated. Purity is assessed by HPLC. The structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for the isolation of this compound.

Biological Activity: Estrogen Receptor α Signaling

This compound has been identified as having estrogenic activity, capable of activating the Estrogen Receptor Alpha (ERα). The classical mechanism of ERα action is a genomic pathway that directly regulates gene expression.

-

Ligand Binding: this compound, acting as an estrogen mimic (a phytoestrogen), diffuses into the target cell and binds to the Ligand-Binding Domain (LBD) of the ERα located in the cytoplasm or nucleus.

-

Dimerization and Translocation: Ligand binding induces a conformational change in the ERα monomer. This promotes the dissociation of heat shock proteins and allows two receptor monomers to form a homodimer. The dimer then translocates into the nucleus if it is not already there[12].

-

DNA Binding: In the nucleus, the receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[12][13].

-

Transcriptional Regulation: The DNA-bound ERα dimer recruits a complex of co-activator proteins. This complex facilitates the assembly of the basal transcription machinery, including RNA polymerase II, leading to the transcription of the target gene and subsequent protein synthesis[12]. This can influence various cellular processes, including proliferation.

References

- 1. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 2. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]

- 3. This compound | C14H8O3 | CID 11796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Qualitative and quantitative analysis of anthraquinone derivatives in rhizomes of tissue culture-raised Rheum emodi Wall. plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis of anthraquinones in cell cultures of the Rubiaceae | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biochemia-medica.com [biochemia-medica.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Chemical and physical properties of 2-Hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2-Hydroxyanthraquinone, a naturally occurring compound with significant potential in various scientific and therapeutic fields. This document summarizes its core characteristics, details experimental methodologies for its analysis, and explores its biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, also known as β-hydroxyanthraquinone, is a yellow to greenish-yellow solid.[1] Its fundamental properties are summarized in the tables below, providing a consolidated resource for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 605-32-3 | [2] |

| Molecular Formula | C₁₄H₈O₃ | [2] |

| Molecular Weight | 224.21 g/mol | [1][3][4] |

| Melting Point | 306 - 314 °C | [1][3][4] |

| Boiling Point | 325.61 - 409.7 °C (at 760 mmHg) | [1][3][4] |

| Appearance | Yellow to green-yellow solid | [1] |

| Density | 1.2337 - 1.4 g/cm³ | [1][4] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 5 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |

| Water | 4.91 x 10⁻⁶ M | [4] |

Spectroscopic Data

| Technique | Wavelength/Shift | Source(s) |

| UV-Vis (λmax) | Not explicitly found for this compound, but general anthraquinone spectra show bands between 220-350 nm (π → π) and near 400 nm (n → π) | [5] |

| ¹H NMR | Spectral data available but specific shifts not detailed in summarizable format. | |

| ¹³C NMR | Spectral data available but specific shifts not detailed in summarizable format. | [6] |

| Infrared (IR) | Characteristic C=O stretching vibrations are a key feature for anthraquinones. | [7] |

Experimental Protocols

Synthesis of 2-Hydroxyanthraquinones (General Method)

A common method for the synthesis of hydroxyanthraquinones involves the reaction of a nitroanthraquinone precursor with a metal salt in a suitable reaction medium.[8]

Materials:

-

Nitroanthraquinone

-

Sodium formate, potassium formate, sodium carbonate, or potassium carbonate

-

Dimethylformamide (DMF), dimethylacetamide (DMAc), or other suitable solvent[8]

-

Inorganic acid (e.g., hydrochloric acid, sulfuric acid) for acidification[8]

Procedure:

-

React the corresponding nitroanthraquinone with a selected metal salt in a reaction medium such as DMF.[8]

-

The reaction is typically carried out at a temperature ranging from 80°C to 150°C.[8]

-

The reaction time should be sufficient to convert the nitroanthraquinone to the corresponding hydroxyanthraquinone.[8]

-

After the reaction, the product, which is in the form of a sodium or potassium salt, can be isolated by methods such as flash distillation of the solvent or precipitation by adding water.[8]

-

The isolated salt is then mixed with water and acidified with an inorganic acid to yield the final hydroxyanthraquinone product.[8]

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds like this compound.[9]

Materials:

-

Crude this compound

-

Appropriate solvent (a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures)[10]

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)[10]

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Dissolve the impure this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.[10]

-

Once completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.[10]

-

As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals.[10]

-

To maximize crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.[10]

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[9]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR of small organic molecules, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[11] The sample should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette is recommended.[12]

-

Analysis: The prepared sample in a 5mm NMR tube is placed in the spectrometer. The spectrum is acquired, and the chemical shifts, multiplicities, and coupling constants are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13] Press the mixture into a thin, transparent pellet using a hydraulic press.[13]

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum. The positions and intensities of the absorption bands provide information about the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol) that does not absorb in the region of interest.[14] A blank sample containing only the solvent should also be prepared.[14]

-

Analysis: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.[14]

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Anticancer Activity and the SIRT1/p53 Signaling Pathway

While direct studies on this compound are ongoing, research on its derivative, 2-hydroxy-3-methyl anthraquinone (HMA), has provided significant insights into its potential anticancer mechanism. HMA has been shown to induce apoptosis and inhibit the proliferation and invasion of human hepatocellular carcinoma (HepG2) cells.[15] This activity is linked to the inhibition of Sirtuin 1 (SIRT1), a histone deacetylase.[15][16]

Inhibition of SIRT1 by HMA leads to an increase in the expression of the tumor suppressor protein p53.[15][16] Activated p53 can then trigger the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases 9 and 3 and subsequent cell death.[15]

References

- 1. This compound | 605-32-3 [chemicalbook.com]

- 2. This compound | C14H8O3 | CID 11796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:605-32-3 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]

- 9. mt.com [mt.com]

- 10. m.youtube.com [m.youtube.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. youtube.com [youtube.com]

- 15. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties, offering a valuable resource for compound identification, characterization, and quality control.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 110.1 |

| C-2 | 162.2 |

| C-3 | 122.3 |

| C-4 | 129.8 |

| C-4a | 134.9 |

| C-5 | 126.5 |

| C-6 | 134.1 |

| C-7 | 133.5 |

| C-8 | 126.7 |

| C-8a | 133.0 |

| C-9 | 181.1 |

| C-9a | 131.9 |

| C-10 | 187.9 |

| C-10a | 125.0 |

Solvent: DMSO-d₆ Literature Reference: MAGN.RES.CHEM.,33,823(1995)[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3500 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3050-3100 | C-H stretch | Aromatic |

| ~1670 | C=O stretch | Quinone carbonyl |

| ~1630 | C=O stretch (H-bonded) | Quinone carbonyl |

| ~1590, 1450 | C=C stretch | Aromatic ring |

| ~1280 | C-O stretch | Phenolic hydroxyl |

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region.[2]

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Electronic Transition |

| ~252 | Data not available | Methanol/Ethanol | π → π |

| ~272 | Data not available | Methanol/Ethanol | π → π |

| ~326 | Data not available | Methanol/Ethanol | π → π |

| ~400 | Data not available | Methanol/Ethanol | n → π |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A brief period of sonication may be used to aid dissolution if necessary.

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute to ensure a homogenous sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer is required for this analysis.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second matched quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the baseline with the solvent-filled cuvettes.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200-600 nm.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

2-Hydroxyanthraquinone: A Technical Guide for Researchers

CAS Number: 605-32-3

Molecular Formula: C₁₄H₈O₃

This technical guide provides an in-depth overview of 2-Hydroxyanthraquinone, a naturally occurring compound with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, biological activities, and underlying mechanisms of action.

Core Chemical and Physical Properties

This compound, also known as β-Hydroxyanthraquinone, is a yellow to greenish-yellow solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Weight | 224.21 g/mol | [1][2] |

| Melting Point | 314 °C (in acetic acid) | [1][3] |

| Boiling Point | 409.7 ± 14.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [2][3] |

| Solubility | DMF: 5 mg/mL, DMSO: 30 mg/mL | [1] |

| pKa | 7.41 ± 0.20 (Predicted) | [1] |

| LogP | 3.37 | [3] |

Synthesis of this compound

The synthesis of hydroxyanthraquinones can be achieved through various methods, including the Friedel-Crafts and Diels-Alder reactions.[4] Industrial production has historically involved the catalytic oxidation of anthracene.[4] Derivatives of phthalic anhydride and phenol are common starting materials for introducing hydroxyl groups onto the anthraquinone ring.[4]

A patented method describes the synthesis of 1,2-dihydroxyanthraquinone from anthraquinone by reacting it with a sulfite, an oxidant, and caustic soda in the presence of a phase transfer catalyst at elevated temperature and pressure.[5] Another approach involves the conversion of nitroanthraquinones to their corresponding hydroxyanthraquinones using a metal salt like sodium formate in a suitable reaction medium.

Biological Activity and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for further investigation in drug development.

Antitumor Activity

Hydroxyanthraquinones are recognized for their potential to inhibit cell proliferation in various cancers.[6] The cytotoxic effects of these compounds are often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] For instance, novel derivatives of this compound have shown notable activity against human breast adenocarcinoma (MCF-7) and human colon adenocarcinoma (DLD-1) cell lines, with IC₅₀ values in the low micromolar range.[6]

Immunosuppressive Activity

Certain hydroxyanthraquinones, including the acetylated glucoside of this compound, have been found to possess distinct immunosuppressive activity.[7] This activity is typically assessed by evaluating the effect of the compound on skin graft survival or tumor growth in allogeneic recipients.[7]

Antibacterial Activity

This compound has shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Bacterium | MIC (µg/mL) |

| Bacillus subtilis | 1.9 |

| Bacillus cereus | 62.5 |

Data from published research[8].

Estrogenic Activity

Some studies have indicated that this compound exhibits estrogenic activity.[9] This is typically evaluated using in vitro reporter gene assays, such as those employing recombinant yeast or human breast cancer cell lines (e.g., T47D).[9][10] These assays measure the ability of a compound to activate the estrogen receptor α (ERα).[8][9]

Signaling Pathway: SIRT1/p53 Axis

Research on a closely related compound, 2-hydroxy-3-methyl anthraquinone (HMA), has elucidated its mechanism of action in human hepatocellular carcinoma (HCC) cells.[11][12] HMA has been shown to induce apoptosis and inhibit cell proliferation and invasion by targeting the SIRT1/p53 signaling pathway.[11][12] HMA inhibits SIRT1, which leads to an increase in the expression of p53.[12] This, in turn, decreases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and increases the expression of caspases 3 and 9, ultimately leading to programmed cell death.[11][12]

Caption: SIRT1/p53 signaling pathway modulated by a this compound derivative.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a given cell line.

Materials:

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Detergent Reagent (e.g., SDS-HCl solution)[8]

-

96-well microtiter plates

-

Appropriate cell line and culture medium

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the Detergent Reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the log of the compound concentration.

Immunosuppressive Activity Assay (General Approach)

While a specific protocol for this compound is not detailed, a general approach to assess its impact on T-cell proliferation, a key indicator of immunosuppression, is as follows.

Principle: This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by activating antibodies.

Materials:

-

Myeloid-Derived Suppressor Cells (MDSCs) or other relevant immune cells

-

T-cells (typically peripheral blood mononuclear cells, PBMCs)

-

This compound

-

T-cell stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cell proliferation dye (e.g., CFSE) or ³H-thymidine

-

Culture medium (e.g., RPMI-1640)

-

Flow cytometer or scintillation counter

Procedure Outline:

-

Cell Isolation: Isolate MDSCs and T-cells from a suitable source (e.g., human peripheral blood or mouse spleen).

-

Co-culture: Co-culture the T-cells with the MDSCs at various ratios in a 96-well plate.

-

Treatment: Add different concentrations of this compound to the co-cultures.

-

Stimulation: Stimulate T-cell proliferation using anti-CD3/anti-CD28 antibodies.

-

Incubation: Incubate the plates for 3-5 days.

-

Proliferation Measurement:

-

CFSE: If using a proliferation dye, stain the T-cells before co-culture and analyze the dye dilution by flow cytometry.

-

³H-thymidine: If using this method, add ³H-thymidine during the last 18-24 hours of incubation and measure its incorporation using a scintillation counter.

-

-

Analysis: Determine the extent to which this compound inhibits T-cell proliferation in the presence of MDSCs.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its synthesis, biological activities, and mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. This compound CAS#: 605-32-3 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:605-32-3 | Chemsrc [chemsrc.com]

- 4. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 6. Synthesis of the first this compound substituted cyclotriphosphazenes and their cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Antitumour and immunosuppressive activity of hydroxyanthraquinones and their glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. research.vu.nl [research.vu.nl]

- 11. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

A Technical Guide to the Biological Activities of 2-Hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyanthraquinone (2-HAQ), a member of the anthraquinone family of compounds, is a naturally occurring aromatic ketone.[1] Found in various plants and produced by some species of Streptomyces, this compound has garnered significant interest within the scientific community for its diverse range of biological activities.[2] Anthraquinones, as a class, are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights into its mode of action to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis, a form of programmed cell death, involving key regulatory proteins and signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Citation(s) |

| DU-145 | Prostate Carcinoma | This compound | 72 | [2] |

| MCF-7 | Breast Adenocarcinoma | This compound | 69 | [2] |

| COLO320 | Colorectal Adenocarcinoma | 2,3-dihydroxy-9,10-anthraquinone | 0.13 | [1][5] |

| HepG2 | Hepatocellular Carcinoma | 2-hydroxy-3-methyl anthraquinone | 80.55 (at 72h) | [6] |

Mechanism of Action: Apoptosis Induction

Studies on anthraquinone derivatives suggest that their cytotoxic effects are often mediated by inducing apoptosis through the intrinsic (mitochondrial) pathway. This process involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[7][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to cell death.[7][8][9][10]

The following diagram illustrates the proposed apoptotic pathway initiated by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity

Anthraquinone derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB (typically a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[11] This phosphorylation marks IκBα for degradation, allowing the freed NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[12]

Anthraquinones can suppress this pathway by inhibiting key steps such as IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the active p65 subunit.[13]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of anthraquinone derivatives can be measured by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

| Cell Line | Assay | Compound | IC50 Value (µM) | Citation(s) |

| RAW 264.7 | Nitric Oxide (NO) Inhibition | Curcumin Pyrazole (for comparison) | 3.7 ± 0.16 | [13] |

| RAW 264.7 | Nitric Oxide (NO) Inhibition | Luteolin (for comparison) | < 1 | [14] |

| RAW 264.7 | TNF-α Inhibition | Luteolin (for comparison) | < 1 | [14] |

| RAW 264.7 | IL-6 Inhibition | Luteolin (for comparison) | < 1 | [14] |

| Note: Data for this compound is limited; values for other anti-inflammatory compounds are provided for context. |

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable product of nitric oxide, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium (e.g., DMEM without phenol red)

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard

-

96-well plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[15]

-

Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.[15]

-

Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[15][16]

-

Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant with freshly prepared Griess Reagent (equal parts A and B mixed just before use).[5][16]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[5][16][17]

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Antimicrobial Activity

This compound has been reported to exhibit activity against both Gram-negative bacteria and various fungi.[2] The antimicrobial efficacy of compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | Compound | MIC (µg/mL) | Citation(s) |

| E. coli (clinical isolate) | Gram-negative | This compound | N/A (Potently active) | [2] |

| K. pneumoniae (clinical isolate) | Gram-negative | This compound | N/A (Potently active) | [2] |

| C. albicans | Fungus | This compound | N/A (Active) | [2] |

| A. flavus | Fungus | This compound | N/A (Active) | [2] |

| M. pachydermatis | Fungus | This compound | N/A (Active) | [2] |

| MRSA | Gram-positive | Emodin (related compound) | 4 | [4] |

| Note: Specific MIC values for this compound are not widely reported in the initial literature scan, but its activity is noted. |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.[18][19]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Broth for fungi)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[18]

-

Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.[20]

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and halving the compound concentrations. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.[19][20]

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth) after incubation.[18]

Experimental Protocol: Agar Disc Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

-

Test microorganism

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper discs (6 mm diameter)

-

This compound solution of known concentration

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum, remove excess liquid, and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.[21][22]

-

Disc Application: Impregnate sterile filter paper discs with a known amount of the this compound solution and allow them to dry. Using sterile forceps, place the discs onto the surface of the inoculated agar plate. Gently press the discs to ensure full contact.[15]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[22]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around the disc where microbial growth has been inhibited. The size of this "zone of inhibition" is proportional to the antimicrobial potency of the compound.

Conclusion

This compound exhibits a compelling profile of biological activities, including cytotoxic effects against cancer cells, potential anti-inflammatory properties through the modulation of the NF-κB pathway, and broad-spectrum antimicrobial activity. The induction of apoptosis appears to be a key mechanism for its anticancer effects. While the existing data provides a strong foundation, further research is required to fully elucidate the specific molecular targets and to establish a more comprehensive quantitative dataset, particularly for its anti-inflammatory and antimicrobial actions. The protocols and mechanistic frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protective Effect of 2-Hydroxymethyl Anthraquinone from Hedyotis diffusa Willd in Lipopolysaccharide-Induced Acute Lung Injury Mediated by TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 22. asm.org [asm.org]

2-Hydroxyanthraquinone: A Technical Whitepaper on its Antitumor and Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antitumor and immunosuppressive properties of 2-Hydroxyanthraquinone and its closely related derivatives. It consolidates key findings on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Antitumor Properties

This compound and its analogs have demonstrated significant potential as anticancer agents. Their efficacy stems from the ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit critical signaling pathways essential for tumor growth and invasion.

Mechanism of Action

The antitumor activity of this compound derivatives, particularly 2-hydroxy-3-methyl anthraquinone (HMA), is multifactorial, primarily targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis.

1.1.1 Inhibition of SIRT1/p53 Signaling Pathway

In human hepatocellular carcinoma (HCC) cells, HMA has been shown to induce apoptosis and inhibit proliferation and invasion by targeting the Sirtuin-1 (SIRT1)/p53 pathway.[1][2] HMA inhibits the expression of SIRT1, a protein deacetylase that suppresses the tumor suppressor protein p53.[1][2] This inhibition leads to an increase in p53 expression.[1][2] Elevated p53 levels, in turn, modulate the expression of apoptosis-related proteins: it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, along with caspases 9 and 3, ultimately triggering the apoptotic cascade.[1][2]

1.1.2 Modulation of the JAK2/STAT3 Pathway

In lung carcinoma cells, HMA has been found to inhibit growth and invasion by downregulating the IL-6-induced Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[3] Interleukin-6 (IL-6) stimulation typically leads to the phosphorylation and activation of JAK2 and STAT3, promoting cancer cell proliferation and invasion.[3] HMA reverses this effect, decreasing the phosphorylation of both JAK2 and STAT3.[3] This inhibition is associated with the downregulation of matrix metalloproteinases (MMP-1, MMP-2, and MMP-9), which are crucial for cell invasion.[3]

Quantitative Antitumor Activity

The cytotoxic effects of this compound derivatives have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Cell Line | Time (h) | IC50 (µM) | Reference |

| 2-Hydroxy-3-methyl anthraquinone | HepG2 (Hepatocellular Carcinoma) | 24 | 126.3 | [1][2] |

| 48 | 98.6 | [1][2] | ||

| 72 | 80.55 | [1][2] | ||

| This compound derivative 7 | MCF-7 (Breast Adenocarcinoma) | - | 2.5 | [4] |

| This compound derivative 8 | DLD-1 (Colon Adenocarcinoma) | - | 5.0 | [4] |

Immunosuppressive Properties

Derivatives of this compound have been identified as having distinct immunosuppressive activities. This suggests a potential therapeutic role in conditions characterized by an overactive immune response or in preventing allograft rejection.

Mechanism of Action

While the precise molecular mechanisms for this compound itself are not fully elucidated, studies on its acetylated glucoside derivative and the related compound hydroquinone provide insights. The immunosuppressive activity has been observed through effects on T-lymphocyte proliferation and graft survival.[5][6]

The acetylated glucoside of this compound has demonstrated distinct immunosuppressive activity, judged by its effect on tumor growth and skin graft survival in preclinical models.[5] Furthermore, the related compound hydroquinone has been shown to be a potent inhibitor of Interleukin-2 (IL-2) dependent T-cell proliferation, a critical process in the adaptive immune response.[6] Hydroquinone interferes with the IL-2-dependent progression of T-cells through the S phase of the cell cycle without blocking IL-2 binding to its receptor.[6] This suggests that hydroxyanthraquinones may exert their immunosuppressive effects by disrupting T-cell signaling downstream of the IL-2 receptor.

Quantitative Immunosuppressive Activity

Currently, specific quantitative data such as IC50 values for the immunosuppressive effects of this compound are not available in the provided search results. The activity has been described qualitatively based on in vivo models.[5]

-

Tumor Growth in Allogeneic Recipients: The immunosuppressive activity was detected by an effect on tumor growth in pretreated allogeneic recipients.[5]

-

Skin Graft Survival: The effect on skin graft survival was another method used to confirm immunosuppressive properties.[5]

Experimental Protocols

The evaluation of the antitumor and immunosuppressive properties of this compound and its derivatives involves a range of standard and specialized laboratory techniques.

Antitumor Assays

3.1.1 Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay is used to assess the effect of the compound on cell proliferation and viability.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1.5 x 10³ cells/well) and cultured until adherent.[4][7]

-

Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for specified time periods (e.g., 24, 48, 72 hours).[2]

-

Reagent Incubation: A solution like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[1][4] Viable cells metabolize the tetrazolium salt into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

3.1.2 Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are treated with the compound at desired concentrations for a set time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7] Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

3.1.3 Cell Invasion Assay (Transwell Assay)

This assay measures the invasive potential of cancer cells.

-

Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.

-

Cell Seeding: Cancer cells, pre-treated with the compound, are seeded into the upper chamber in a serum-free medium.[1][2] The lower chamber contains a medium with a chemoattractant like FBS.

-

Incubation: The plate is incubated to allow invasive cells to migrate through the Matrigel and the membrane.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

3.1.4 Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using an assay like BCA.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., SIRT1, p53, p-STAT3).[1][3] This is followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8]

Immunosuppression Assays

3.2.1 T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes.

-

Cell Isolation: Primary human T lymphoblasts are isolated.

-

Stimulation: T-cells are stimulated to proliferate using an agent like immobilized anti-CD3 monoclonal antibodies or Interleukin-2 (IL-2).[6][9]

-

Compound Treatment: The stimulated cells are cultured with varying concentrations of the test compound (e.g., this compound derivative).

-

Proliferation Measurement: After a set incubation period, proliferation is measured. This can be done by adding a radiolabeled nucleotide (e.g., ³H-thymidine) and measuring its incorporation into newly synthesized DNA, or by using dye dilution assays.

-

Data Analysis: The inhibition of proliferation is calculated relative to untreated control cells.

3.2.2 In Vivo Graft Survival Assay

This model assesses immunosuppressive activity by measuring the rejection time of a tissue graft.

-

Grafting: A skin graft is transplanted from a donor animal to a genetically different (allogeneic) recipient.[5]

-

Compound Administration: The recipient animals are treated with the test compound or a vehicle control for a specified duration.

-

Monitoring: The grafts are monitored daily for signs of rejection (e.g., inflammation, necrosis).

-

Endpoint: The primary endpoint is the mean survival time of the graft. A significant extension in graft survival in the treated group compared to the control group indicates immunosuppressive activity.[5]

References

- 1. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the first this compound substituted cyclotriphosphazenes and their cytotoxic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Antitumour and immunosuppressive activity of hydroxyanthraquinones and their glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human T lymphoblast proliferation by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroquine inhibits T cell proliferation by interfering with IL-2 production and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of 2-Hydroxyanthraquinone in Medicinal Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyanthraquinone, a naturally occurring anthraquinone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural occurrence of this compound and its related compounds in various medicinal plants. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the quantitative presence of these compounds, outlines experimental protocols for their extraction and analysis, and illustrates the key biosynthetic and signaling pathways involved.

Natural Occurrence of this compound and Related Anthraquinones

This compound and its derivatives are secondary metabolites found in a variety of medicinal plants, often as glycosides.[1] The concentration and specific composition of these compounds can vary depending on the plant species, geographical location, and harvesting time. Key medicinal plants known to contain this compound and other significant anthraquinones are summarized below.

Table 1: Quantitative Occurrence of this compound and Related Anthraquinones in Select Medicinal Plants

| Medicinal Plant | Family | Active Compounds Identified | Quantitative Data (Dry Weight) | Plant Part |

| Rubia tinctorum (Madder) | Rubiaceae | This compound, Alizarin, Purpurin, Lucidin, Rubiadin | Di- and tri-hydroxyanthraquinone-glycosides: ~2%[2] | Roots |

| Hedyotis diffusa (Oldenlandia diffusa) | Rubiaceae | 2-Hydroxymethyl anthraquinone, 2-Hydroxy-3-methylanthraquinone | Data not available for this compound specifically. | Whole Plant |

| Morinda citrifolia (Noni) | Rubiaceae | Damnacanthal, Nordamnacanthal, Morindone | Anthraquinones are present, but quantitative data for this compound is not readily available.[3] | Roots |

| Senna tora (Sicklepod) | Fabaceae | Emodin, Chrysophanol, Rhein | Data not available for this compound specifically. | Seeds |

Biosynthesis of Anthraquinones in Plants

The biosynthesis of anthraquinones in higher plants primarily follows two distinct pathways: the polyketide pathway and the shikimate pathway.[4] The shikimate pathway is particularly relevant for the Rubiaceae family, which includes prominent this compound-containing plants like Rubia tinctorum and Hedyotis diffusa.[5]

Shikimate Pathway for Anthraquinone Biosynthesis

This pathway utilizes chorismate, an intermediate of the shikimate pathway, and isopentenyl diphosphate (IPP) derived from the methylerythritol phosphate (MEP) pathway to form the characteristic anthraquinone skeleton.[5]

Experimental Protocols

The extraction, isolation, and quantification of this compound from medicinal plants are crucial for research and drug development. The following sections outline generalized experimental protocols based on established methodologies for anthraquinone analysis.

Extraction of Anthraquinones

The choice of extraction method and solvent is critical for maximizing the yield of anthraquinones.

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Solvent Selection: Methanol or ethanol are commonly used solvents for extracting anthraquinones.

-

Extraction Process:

-

Mix the powdered plant material with the selected solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Isolation and Purification

Column chromatography is a standard technique for isolating and purifying specific anthraquinones from the crude extract.

Protocol: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the desired anthraquinone.

-

Purification: Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantitative analysis of anthraquinones.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the crude extract or isolated compound in the mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol and an acidic aqueous solution (e.g., 0.1% formic acid in water).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength where this compound shows maximum absorbance (e.g., 254 nm or 435 nm).

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution and record the chromatogram.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways Modulated by Hydroxyanthraquinones

While the direct signaling pathways of this compound are still under extensive investigation, studies on its derivatives, such as 2-hydroxy-3-methylanthraquinone and 2-hydroxymethyl anthraquinone, provide valuable insights into their potential mechanisms of action. These compounds have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis.

Inhibition of the TLR4-NF-κB Signaling Pathway

2-Hydroxymethyl anthraquinone, found in Hedyotis diffusa, has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical component of the innate immune response and its dysregulation is implicated in various inflammatory diseases.

Induction of Apoptosis via the SIRT1/p53 Signaling Pathway

2-Hydroxy-3-methylanthraquinone, another derivative found in medicinal plants, has been shown to induce apoptosis in cancer cells by targeting the Sirtuin 1 (SIRT1)/p53 signaling pathway.[5] SIRT1 is a protein deacetylase that regulates various cellular processes, including cell death and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]